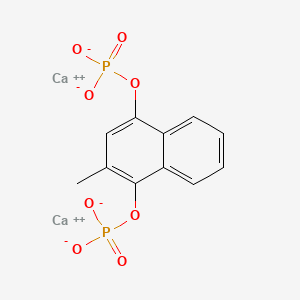

Menadiol Diphosphate dicalcium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲萘醌二磷酸二钙属于萘类有机化合物。这些化合物含有萘基,由两个稠合的苯环组成。甲萘醌二磷酸二钙是甲萘醌的衍生物,也称为维生素K3,是一种合成的萘醌。由于其独特的化学性质,该化合物在各种科学和工业应用中得到应用。

准备方法

合成路线和反应条件: 甲萘醌二磷酸二钙可以通过多种方法合成。一种常用的方法是氧化 2-甲基萘或 2-甲基萘酚。其他方法包括 2-甲基-1,4-二甲氧基萘的脱甲基化 。甲萘醌二磷酸的合成涉及甲萘醌的磷酸化,这可以通过在受控条件下使用磷酸化剂来实现。

工业生产方法: 甲萘醌二磷酸二钙的工业生产通常涉及大规模的化学合成工艺。这些工艺旨在确保最终产品的产率和纯度高。反应条件,如温度、压力和催化剂的使用,经过优化以实现高效生产。

化学反应分析

反应类型: 甲萘醌二磷酸二钙会发生各种化学反应,包括氧化、还原和取代反应。这些反应受萘基和磷酸基团的存在影响。

常见的试剂和条件: 甲萘醌二磷酸二钙反应中常用的试剂包括氧化剂、还原剂和磷酸化剂。反应条件,如温度、溶剂和pH值,经过仔细控制以获得所需的产物。

形成的主要产物: 甲萘醌二磷酸二钙反应形成的主要产物取决于所用反应条件和试剂的具体情况。例如,氧化反应可能生成醌类衍生物,而还原反应可能生成氢醌类衍生物 。

科学研究应用

甲萘醌二磷酸二钙具有广泛的科学研究应用。在化学中,它被用作各种酶促反应的底物,包括那些涉及非特异性碱性磷酸酶的反应 。在生物学和医学中,它因其在代谢途径中的潜在作用及其对细胞过程的影响而被研究。此外,甲萘醌二磷酸二钙还用于工业应用,例如维生素和其他生物活性化合物的生产 。

作用机制

甲萘醌二磷酸二钙的作用机制涉及它作为酶促反应中的辅因子。 它参与某些蛋白质中谷氨酸残基的翻译后γ-羧化,这对于其生物活性至关重要 。该化合物还与各种分子靶点和途径相互作用,影响细胞过程和代谢功能。

相似化合物的比较

甲萘醌二磷酸二钙与其他萘醌衍生物类似,如甲萘醌(维生素K3)、叶绿醌(维生素K1)和甲基萘醌(维生素K2)。它在其特定的化学结构和磷酸基团的存在方面是独特的,这些基团赋予了独特的化学和生物学性质 。这些特性使甲萘醌二磷酸二钙在某些科学和工业应用中特别有用。

类似化合物列表:- 甲萘醌(维生素K3)

- 叶绿醌(维生素K1)

- 甲基萘醌(维生素K2)

- 2-甲基-1,4-萘醌

生物活性

Menadiol diphosphate dicalcium, a derivative of vitamin K, plays a crucial role in various biological processes, particularly in the posttranslational modification of proteins. This compound is essential for the gamma-carboxylation of glutamic acid residues in certain proteins, which is vital for their biological activity, especially in coagulation and bone metabolism.

Chemical Structure and Properties

This compound has a unique structure characterized by its naphthoquinone core and phosphate groups. The presence of these phosphate groups enhances its solubility and bioactivity compared to other vitamin K derivatives.

| Property | Value |

|---|---|

| Chemical Formula | C11H12O8P2 |

| Molecular Weight | 304.14 g/mol |

| Solubility | Soluble in water |

| pH (solution) | Neutral (around 7) |

The primary biological activity of this compound involves its function as a cofactor for vitamin K-dependent enzymes, particularly gamma-carboxylases. These enzymes catalyze the conversion of specific glutamic acid residues into gamma-carboxyglutamic acid (Gla), which is critical for the activity of several proteins involved in blood coagulation and bone health.

- Gamma-Carboxylation : this compound facilitates the posttranslational modification necessary for the activation of coagulation factors such as prothrombin (factor II), factors VII, IX, and X, as well as proteins C and S involved in anticoagulation pathways .

- Bone Health : It also plays a significant role in bone metabolism by activating osteocalcin, a protein that binds calcium ions and is essential for bone mineralization .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. Research indicates that it can selectively target cancerous cells while sparing normal cells. For instance:

- Study Findings : In vitro studies demonstrated that combinations of menadione (a related compound) with ascorbate significantly reduced the proliferation of leukemic lymphocytes without adversely affecting normal cells . This effect was attributed to increased production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.

- In Vivo Evidence : Animal models have shown that menadione can suppress tumor growth by enhancing the immune response against cancer cells, making them more susceptible to conventional therapies .

Case Study 1: Bone Health

A clinical trial involving patients with osteoporosis examined the effects of this compound supplementation. Results indicated significant improvements in bone mineral density (BMD) after six months of treatment compared to a control group receiving placebo .

Case Study 2: Coagulation Disorders

In patients with vitamin K deficiency, administration of this compound resulted in rapid normalization of prothrombin levels and improved clotting times, demonstrating its efficacy in managing coagulation disorders .

Comparative Analysis with Other Vitamin K Derivatives

This compound shares similarities with other vitamin K compounds but exhibits unique properties due to its chemical structure:

| Compound | Key Features |

|---|---|

| Menadione (Vitamin K3) | Synthetic; used primarily in animal feeds |

| Phylloquinone (Vitamin K1) | Found in green leafy vegetables; essential for blood clotting |

| Menaquinone (Vitamin K2) | Produced by gut bacteria; important for bone health |

属性

CAS 编号 |

74347-27-6 |

|---|---|

分子式 |

C11H8Ca2O8P2 |

分子量 |

410.28 g/mol |

IUPAC 名称 |

dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |

InChI |

InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4 |

InChI 键 |

RERDPHFPZITDRV-UHFFFAOYSA-J |

规范 SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。